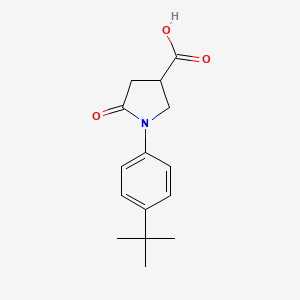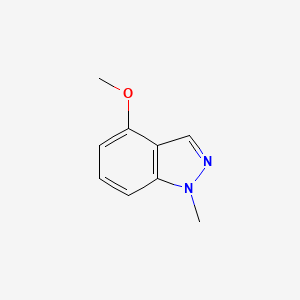
4-Methoxy-1-methyl-1H-indazole
Overview
Description
Synthesis Analysis
Several synthetic approaches have been explored for indazoles, including metal-catalyzed reactions and solvent-free conditions. Notably, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant. This strategy involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under O2 atmosphere. The resulting 1H-indazoles exhibit good to excellent yields .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-1-methyl-1H-indazole consists of an indazole core with a methoxy group (–OCH3) and a methyl group (–CH3) attached. The arrangement of atoms in the indazole ring contributes to its unique properties .
Chemical Reactions Analysis
Indazoles, being heteroaromatics, undergo various electrophilic substitution reactions, including halogenation, nitration, sulfonylation, alkylation, and more. These reactions can modify the indazole scaffold, leading to diverse derivatives with potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystal Structure and Inhibitory Activity
4-Methoxy-1-methyl-1H-indazole derivatives have been studied for their inhibitory activities. For example, a study by Sopková-de Oliveira Santos et al. (2002) on a related compound, 7-methoxy-1H-indazole, revealed its role as an inhibitor of neuronal nitric oxide synthase. The crystal structure of this compound demonstrates key intermolecular interactions, contributing to its inhibitory activity (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Synthesis and Derivative Formation
The synthesis and modification of indazole derivatives, including 4-methoxy-1-methyl-1H-indazole, are significant for developing new compounds with potential biological activities. Shchekotikhin et al. (2006) described the synthesis of 4,11-dihydroxynaphtho[2,3-f]indazole-5,10-dione and its N-methyl derivatives, demonstrating the versatility of indazole derivatives in chemical synthesis (Shchekotikhin et al., 2006).
Pharmacological Applications
Indazole derivatives, including 4-methoxy variants, are researched for their pharmacological properties. Hariyanti et al. (2020) synthesized a novel indazole derivative, which may have diverse pharmacological activities due to the known properties of indazole compounds (Hariyanti et al., 2020).
Electronic and Material Properties
The electronic and material properties of indazole-based compounds have been explored. Cekaviciute et al. (2012) studied the thermal, optical, electrochemical, and photoelectrical properties of new indazole-based electroactive materials, highlighting the potential of these compounds in electronic applications (Cekaviciute et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBWCSXHZYLBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305607 | |
| Record name | 4-Methoxy-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-1H-indazole | |
CAS RN |
1337880-32-6 | |
| Record name | 4-Methoxy-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



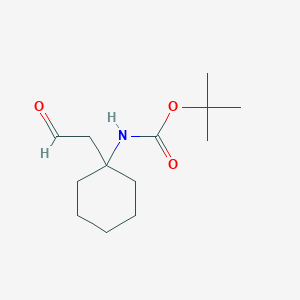
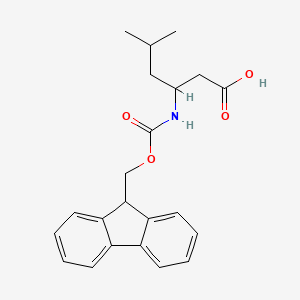

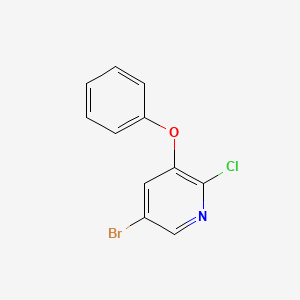
![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)

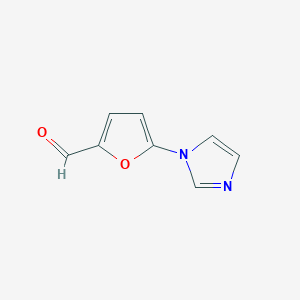
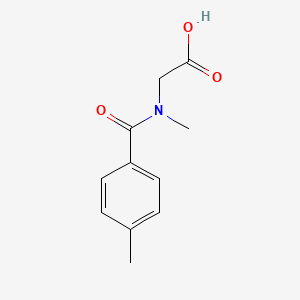
![[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid](/img/structure/B3098452.png)


![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)
